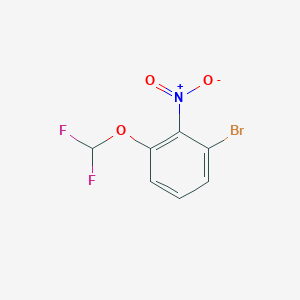

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene

Description

Contextual Significance of Halogenated Arenes and Fluorinated Moieties in Chemical Research

Halogenated aromatic compounds, or haloarenes, are a cornerstone of modern organic synthesis. Their importance stems from their versatility as intermediates in a wide array of chemical transformations. researchgate.net The carbon-halogen bond, while stable, can be activated under various conditions to participate in coupling reactions (like Suzuki, Heck, and Sonogashira couplings), nucleophilic aromatic substitutions, and the formation of organometallic reagents. This reactivity allows for the construction of complex molecular architectures from simpler precursors. Furthermore, halogenation is a critical tool for modifying the electronic properties of aromatic rings and is a common strategy in the synthesis of pharmaceuticals, agrochemicals, polymers, and fire retardants. mt.comresearchgate.net

The incorporation of fluorine or fluorine-containing groups into organic molecules has become a profoundly impactful strategy, particularly in medicinal and materials chemistry. numberanalytics.comncn.gov.pl Fluorine's high electronegativity and small van der Waals radius allow it to dramatically alter a molecule's physicochemical properties without adding significant steric bulk. numberanalytics.com Fluorinated moieties can enhance metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. mdpi.com They can also increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. alfa-chemistry.comresearchgate.net

Specifically, the difluoromethyl (CF2H) and difluoromethoxy (OCF2H) groups have garnered increasing attention. The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a unique property that allows it to act as a bioisostere for hydroxyl, thiol, or amine groups. alfa-chemistry.comrsc.org This hydrogen bonding capability can lead to enhanced binding affinity with biological targets. alfa-chemistry.com The introduction of such fluorinated groups is a key tactic in drug design and lead optimization, often leading to compounds with improved bioavailability and efficacy. alfa-chemistry.comresearchgate.net

Structural Characteristics and Chemical Substructure Analysis of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene is a molecule whose chemical personality is defined by the interplay of its three distinct substituents on the benzene (B151609) ring. A detailed analysis of its substructures is essential to predict its reactivity and potential applications.

Benzene Ring: The core of the molecule is a stable aromatic ring, which serves as the platform for the functional groups. The delocalized π-electron system of the ring is the primary site for electrophilic substitution reactions, though its reactivity is heavily modulated by the attached groups. savemyexams.com

Bromo Group (-Br): As a halogen, bromine is an electronegative substituent that withdraws electron density from the aromatic ring through the inductive effect, which deactivates the ring towards electrophilic attack. minia.edu.eg However, through resonance, it can donate lone-pair electron density, making it an ortho, para-directing group for incoming electrophiles.

Nitro Group (-NO2): The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry, acting through both inductive and resonance effects. researchgate.netiiste.org This powerful deactivating effect significantly reduces the nucleophilicity of the benzene ring, making electrophilic aromatic substitution much slower compared to benzene itself. lumenlearning.com The nitro group is a strong meta-director.

Difluoromethoxy Group (-OCHF2): This group is also strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. Its presence further deactivates the aromatic ring. As noted, the C-H bond in this group is polarized, enabling it to act as a hydrogen bond donor. rsc.org

The combination of these groups makes the aromatic ring of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene significantly electron-deficient. The directing effects of the substituents are in opposition; the bromo and difluoromethoxy groups direct ortho and para, while the nitro group directs meta. Predicting the outcome of further substitution reactions on this ring would require careful consideration of the relative activating/deactivating strengths of each group.

While specific experimental data for 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene is not widely available, its fundamental properties can be calculated.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₂NO₃ |

| Molecular Weight | 284.01 g/mol |

| IUPAC Name | 1-bromo-3-(difluoromethoxy)-2-nitrobenzene |

Research Landscape of Complex Nitrobenzene (B124822) Derivatives

Nitrobenzene and its derivatives are a class of compounds with a long history and a broad research landscape. They are widely used as key raw materials and intermediates in the chemical industry. unpatti.ac.id A significant portion of industrially produced nitrobenzene is hydrogenated to produce aniline (B41778), a precursor for countless dyes, polymers like polyurethanes, and pharmaceuticals. researchgate.netmcgroup.co.uk

Halogenated nitroaromatic compounds, in particular, are valuable intermediates. nih.gov The selective reduction of the nitro group in the presence of a halogen is a crucial transformation for synthesizing haloanilines, which are important building blocks for pesticides, herbicides, and drugs. researchgate.netingentaconnect.comresearchgate.net The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, providing another avenue for synthetic utility.

The functional diversity of nitroaromatic compounds also makes them subjects of research in medicinal chemistry and materials science. nih.govresearchgate.net Their biological activities are varied, and they serve as starting points for the synthesis of bioactive heterocyclic compounds. nih.gov In materials science, the electronic properties of nitroaromatics are exploited in the development of various specialized materials. The rapid growth in the use of nitrobenzene derivatives across industries necessitates ongoing research into their synthesis, reactivity, and potential applications. unpatti.ac.iddergipark.org.tr

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORPKMVJFDMAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 3 Difluoromethoxy 2 Nitrobenzene

Strategic Retrosynthetic Disconnections and Precursor Design

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to complex target molecules by systematically breaking them down into simpler, commercially available starting materials. amazonaws.com For 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, the primary retrosynthetic disconnections involve the carbon-oxygen bond of the difluoromethyl ether and the carbon-halogen and carbon-nitrogen bonds of the aromatic ring.

The most logical disconnection is that of the difluoromethoxy ether linkage, which points to 3-bromo-2-nitrophenol (B1286451) as a key intermediate. This precursor is highly strategic as it contains the nitro and bromo substituents in the desired relative positions. The synthesis of 3-bromo-2-nitrophenol can be envisioned from the regioselective bromination of 2-nitrophenol (B165410) . The hydroxyl and nitro groups of 2-nitrophenol direct incoming electrophiles to specific positions on the aromatic ring. The strongly activating, ortho-, para-directing hydroxyl group, and the strongly deactivating, meta-directing nitro group work in concert. In electrophilic bromination, the hydroxyl group's directing effect is dominant, favoring substitution at the positions ortho and para to it. Since the para position is occupied by the nitro group, bromination is anticipated to occur at the position ortho to the hydroxyl group and meta to the nitro group, which is the C3 position, to yield the desired 3-bromo-2-nitrophenol. Various brominating agents, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, can be employed for this transformation. nih.gov

An alternative retrosynthetic approach would involve introducing the functional groups in a different order. However, this often leads to challenges in controlling regioselectivity. For instance, attempting to nitrate (B79036) 3-bromophenol (B21344) could lead to a mixture of isomers. Similarly, brominating 3-(difluoromethoxy)phenol (B1585933) would likely yield a mixture of products due to the ortho-, para-directing nature of the difluoromethoxy group. Therefore, the pathway proceeding through the 3-bromo-2-nitrophenol intermediate is the most strategically sound.

Regioselective Introduction of the Difluoromethoxy Group

The introduction of the difluoromethoxy group onto a phenolic precursor is a critical step in the synthesis of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene. This transformation can be achieved through various methods, primarily involving the O-difluoromethylation of the corresponding phenol (B47542).

O-Difluoromethylation of Phenolic Precursors

The direct difluoromethylation of the hydroxyl group of 3-bromo-2-nitrophenol is the most convergent approach to the target molecule. This can be accomplished through several protocols, which can be broadly categorized as nucleophilic difluoromethylation and metal-catalyzed methods. These methods often rely on the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.

Nucleophilic difluoromethylation typically involves the reaction of a phenoxide with a difluorocarbene precursor. A widely used and practical reagent for this purpose is sodium chlorodifluoroacetate (ClCF₂COONa) . orgsyn.org This salt, upon heating, undergoes decarboxylation to generate difluorocarbene. orgsyn.org The reaction is generally performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The phenoxide then traps the electrophilic difluorocarbene to form the desired difluoromethyl ether.

For an electron-deficient substrate like 3-bromo-2-nitrophenol, the nucleophilicity of the corresponding phenoxide is reduced. Consequently, more forcing reaction conditions, such as higher temperatures and the use of a polar aprotic solvent like dimethylformamide (DMF), may be necessary to achieve a reasonable yield.

| Reagent | Base | Solvent | Temperature (°C) | Key Features |

| Sodium chlorodifluoroacetate | K₂CO₃ or NaOH | DMF | 100-140 | Readily available, generates :CF₂ in situ. orgsyn.org |

| Diethyl bromodifluoromethylphosphonate | Base | Various | Room Temp to Reflux | Mild conditions, good for sensitive substrates. |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Fluoride source (e.g., KF) | THF or DMF | Room Temp to 60 | Mild, versatile reagent. |

This table presents a summary of common nucleophilic difluoromethylation reagents and typical reaction conditions.

Transition metal catalysis offers an alternative and often milder approach to O-difluoromethylation. Copper-catalyzed protocols have shown promise in this area. For instance, copper(I) iodide (CuI) can catalyze the O-difluoromethylation of alcohols using reagents like FSO₂CF₂CO₂H. acs.org While this has been demonstrated primarily for aliphatic alcohols, the underlying principles can be extended to phenols. The proposed mechanism involves the formation of a copper-difluorocarbene complex, which then reacts with the phenoxide.

Palladium-catalyzed cross-coupling reactions are another avenue, though they are more commonly employed for C-CF₂H bond formation. The development of specific palladium catalysts and ligands for efficient O-difluoromethylation of phenols, particularly electron-deficient ones, is an ongoing area of research.

| Metal Catalyst | Difluoromethyl Source | Ligand | Base | Solvent |

| Copper(I) Iodide | FSO₂CF₂CO₂H | Often not required | K₂CO₃ | Acetonitrile |

| Palladium(II) Acetate | TMSCF₂H | Phosphine ligands | CsF | Dioxane |

This table summarizes representative metal-catalyzed O-difluoromethylation systems.

The majority of O-difluoromethylation reactions of phenols proceed through the intermediacy of difluorocarbene (:CF₂). This species is a singlet carbene, which means it has a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital. This electronic structure makes it electrophilic and allows it to readily react with nucleophiles. orgsyn.org

The generation of difluorocarbene from sodium chlorodifluoroacetate involves a thermal decarboxylation process. orgsyn.org The reaction is initiated by the loss of a carboxylate group as carbon dioxide, which is an entropically favorable process. This generates a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to afford difluorocarbene.

Once generated, the electrophilic difluorocarbene is attacked by the nucleophilic oxygen atom of the phenoxide ion. This results in the formation of a new carbon-oxygen bond and a difluoromethylated intermediate. Subsequent protonation, typically during aqueous workup, yields the final aryl difluoromethyl ether product. The stability of the singlet state of difluorocarbene is attributed to the back-bonding of the fluorine lone pairs into the vacant p-orbital of the carbene carbon, which also moderates its reactivity compared to other carbenes. orgsyn.org

Synthesis Routes Incorporating Pre-Formed Difluoromethoxy Aromatic Systems

An alternative strategy to the direct O-difluoromethylation of a pre-functionalized phenol is to start with a simpler aromatic compound that already contains the difluoromethoxy group and then introduce the other substituents.

One such approach could begin with 3-(difluoromethoxy)aniline (B1304699) . This starting material can be synthesized from 3-aminophenol (B1664112) via O-difluoromethylation. The amino group of 3-(difluoromethoxy)aniline can then be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid. Subsequent treatment with a copper(I) bromide catalyst in a Sandmeyer-type reaction would introduce the bromine atom at the desired position, yielding 1-bromo-3-(difluoromethoxy)benzene . google.com

The final step would be the regioselective nitration of 1-bromo-3-(difluoromethoxy)benzene. The directing effects of the existing substituents must be carefully considered. The difluoromethoxy group is known to be an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. msu.edu The nitration would be expected to occur at the position that is ortho to the difluoromethoxy group and meta to the bromine atom (the C2 position), which is activated by the difluoromethoxy group. This would lead to the desired product, 1-bromo-3-(difluoromethoxy)-2-nitrobenzene.

| Starting Material | Reagents for Step 1 | Intermediate 1 | Reagents for Step 2 | Intermediate 2 | Reagents for Step 3 | Final Product |

| 3-Aminophenol | ClCF₂COONa, K₂CO₃, DMF | 3-(Difluoromethoxy)aniline | 1. NaNO₂, HBr; 2. CuBr | 1-Bromo-3-(difluoromethoxy)benzene | HNO₃, H₂SO₄ | 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene |

This table outlines a potential synthetic sequence starting from a pre-formed difluoromethoxy aromatic system.

Controlled Halogenation Strategies for the Bromine Moiety

The introduction of a bromine atom onto the aromatic ring at a specific position is a critical step that can be achieved through several sophisticated methods. The choice of strategy often depends on the precursor molecule and the desired regiochemical outcome.

Electrophilic aromatic substitution (EAS) is a fundamental method for halogenating aromatic rings. researchgate.net Achieving regiocontrol in the synthesis of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene via this method hinges on the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.orgpressbooks.pub A plausible synthetic precursor for this step is 1-(difluoromethoxy)-2-nitrobenzene (B1301630).

In this precursor, the directing influences of the two substituents are as follows:

Nitro Group (-NO₂): This is a strong deactivating group and a powerful meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.comcognitoedu.org

Difluoromethoxy Group (-OCHF₂): This group is considered a deactivating ortho, para-director. While the fluorine atoms are strongly electron-withdrawing inductively (deactivating effect), the oxygen's lone pairs can donate electron density to the ring via resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub

When 1-(difluoromethoxy)-2-nitrobenzene is subjected to electrophilic bromination, the directing effects of the existing groups converge to favor the desired product. The position meta to the nitro group is C3, and a position ortho to the difluoromethoxy group is also C3. This convergence of directing effects enhances the regioselectivity of the bromination, making the C3 position the most nucleophilic and sterically accessible site for the incoming electrophile (Br⁺).

Typical reagents for such brominations include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), which can provide a source of electrophilic bromine under milder conditions. nih.gov

Table 1: Regiocontrol in Electrophilic Bromination of 1-(difluoromethoxy)-2-nitrobenzene

| Substituent | Position | Directing Effect | Target Position for Bromination | Outcome |

|---|---|---|---|---|

| -NO₂ | C2 | meta-director | C3, C5 | Directs to C3 |

Directed ortho metalation (DoM) is a powerful technique that offers exceptional regiocontrol, circumventing the statistical mixtures often seen in classical EAS reactions. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation of the adjacent ortho position. researchgate.netsemanticscholar.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source.

Alkoxy groups are known to be effective DMGs. wikipedia.org It is plausible that the difluoromethoxy group can similarly direct lithiation. Starting with the precursor 1-(difluoromethoxy)-2-nitrobenzene, the difluoromethoxy group would direct the organolithium reagent to deprotonate the C3 position. The nitro group at the C2 position would further increase the acidity of the C3 proton, potentially accelerating the metalation step.

The synthetic sequence would be:

Treatment of 1-(difluoromethoxy)-2-nitrobenzene with a strong lithium base like lithium diisopropylamide (LDA) or sec-BuLi at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

The base would selectively abstract the proton at the C3 position, forming a lithiated intermediate.

Quenching this intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would install the bromine atom at the C3 position to yield the final product.

This method provides a highly regioselective route to the target compound that is often superior to electrophilic substitution. nih.govuwindsor.ca

Introduction and Transformation of the Nitro Group in Aromatic Systems

The nitro group is a key functional handle in organic synthesis and can be introduced through direct nitration or by the transformation of other functional groups.

The most common method for introducing a nitro group is through electrophilic aromatic substitution using a nitrating agent. scribd.com For the synthesis of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, a logical precursor would be 1-Bromo-3-(difluoromethoxy)benzene. The regiochemical outcome of the nitration of this substrate is governed by the directing effects of the bromo and difluoromethoxy groups. libretexts.org

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. pressbooks.pub

Difluoromethoxy Group (-OCHF₂): As previously mentioned, this is an ortho, para-director.

Both substituents on 1-Bromo-3-(difluoromethoxy)benzene direct incoming electrophiles to the same positions. The positions ortho to the difluoromethoxy group are C2 and C4. The positions ortho and para to the bromo group are C2, C4, and C6. The C2 and C4 positions are activated by both groups, making them the most likely sites for nitration. The target C2 position is ortho to both substituents, representing a point of convergent activation. While a mixture of 2-nitro and 4-nitro isomers might be expected, the C2 position is often favored.

The standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). scribd.comtiu.edu.iq Careful control of reaction temperature is often necessary to prevent over-nitration. scribd.com

Table 2: Predicted Regioselectivity of Nitration of 1-Bromo-3-(difluoromethoxy)benzene

| Position | Activation by -OCHF₂ (at C3) | Activation by -Br (at C1) | Combined Effect |

|---|---|---|---|

| C2 | ortho (Activating) | ortho (Activating) | Strongly Favored |

| C4 | ortho (Activating) | para (Activating) | Favored |

An alternative to direct nitration is the synthesis of a nitro compound through the oxidation of other nitrogen-containing functional groups, most commonly an amino group. researchgate.net This approach can be advantageous when direct nitration provides poor yields or low regioselectivity, or when the substrate is sensitive to strong acidic nitrating conditions.

A potential synthetic route involves the following steps:

Synthesis of a precursor such as 1-bromo-3-(difluoromethoxy)-2-aminobenzene.

Oxidation of the amino group (-NH₂) to a nitro group (-NO₂).

This transformation requires a chemoselective oxidizing agent that will not affect other parts of the molecule. Several reagents are known to perform this oxidation effectively.

Table 3: Common Reagents for the Oxidation of Anilines to Nitroaromatics

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroperacetic acid (CF₃CO₃H) | Generated in situ from trifluoroacetic anhydride (B1165640) and H₂O₂ | Highly effective and common for this transformation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | In a suitable solvent like acetone (B3395972) or acetonitrile | A stable, solid oxidant that is relatively safe to handle. |

This method of functional group transformation allows for the installation of the nitrogen atom at a specific position via other, more selective reactions (like nucleophilic aromatic substitution or coupling reactions to form the amine) before its final conversion to the nitro group.

Multi-Step Synthesis Optimization and Scalability Considerations

The transition of a multi-step synthesis from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of each step to ensure safety, efficiency, cost-effectiveness, and product quality. rsc.orgdoi.org

Key considerations for the synthesis of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene include:

Reagent Selection: On a large scale, the cost, availability, and safety of reagents are paramount. For example, while organolithium reagents used in DoM are highly effective, they are also pyrophoric and require specialized handling, which can add complexity and cost to a large-scale process. researchgate.netwikipedia.org Alternative, less hazardous reagents are often sought. Similarly, the choice of nitrating agent may shift from standard H₂SO₄/HNO₃ to alternatives that offer better control or produce less acidic waste. google.com

Process Parameters: Each reaction's temperature, pressure, reaction time, and mixing parameters must be finely tuned. Automated optimization platforms, sometimes using Bayesian algorithms, can efficiently explore the reaction space to identify optimal conditions that maximize yield and minimize impurities. researchgate.net

Work-up and Purification: Large-scale purification is a significant bottleneck. Methods like crystallization are highly preferred over chromatographic separation due to lower cost and solvent usage. The optimization process would involve screening various solvents to find conditions that allow the final product to be isolated with high purity through crystallization.

Continuous Flow Synthesis: For both safety and efficiency, continuous flow processing is an increasingly attractive alternative to batch production for reactions involving hazardous reagents (like nitration or organometallics). acs.org Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and improving safety, especially for highly exothermic reactions.

By systematically addressing these factors, a laboratory synthesis can be transformed into a robust and scalable manufacturing process. rsc.org

Emerging Synthetic Approaches for Analogues and Derivatives of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene

The field of synthetic organic chemistry is continually evolving, with the development of novel methodologies that offer greater efficiency, selectivity, and functional group tolerance. These emerging techniques provide new avenues for the synthesis of analogues and derivatives of complex molecules like 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene.

One of the most significant areas of advancement is in the development of novel difluoromethylation reagents and protocols. Beyond the classical use of difluorocarbene precursors, modern approaches include the use of photocatalysis. researchgate.netmdpi.com For instance, visible-light photoredox catalysis has enabled the difluoromethylation of various organic substrates under mild conditions. qmul.ac.uk These methods often utilize radical pathways and can offer alternative selectivities compared to traditional methods. Such photocatalytic strategies could be employed for the late-stage difluoromethylation of a suitably functionalized aromatic precursor.

Another key area of emerging synthetic methodology is late-stage C-H functionalization. nih.govresearchgate.net These reactions allow for the direct introduction of functional groups onto a pre-existing molecular scaffold, thereby avoiding lengthy de novo syntheses. For the synthesis of analogues of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, C-H activation strategies could be envisioned to introduce additional substituents onto the aromatic ring of a simpler precursor, such as 1-bromo-3-(difluoromethoxy)benzene. While challenging due to the need for high regioselectivity, the development of advanced directing groups and catalytic systems is making this approach increasingly viable.

Furthermore, modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, provide powerful tools for the synthesis of a wide array of aromatic derivatives. These methods could be used to construct analogues by, for example, coupling a difluoromethoxy-containing aryl boronic acid with a suitable bromonitroarene, or vice versa. The continuous expansion of the scope and utility of these cross-coupling reactions offers a modular and flexible approach to generate a library of analogues for various research applications.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Description | Potential Application for Analogues |

|---|---|---|

| Classical Multi-step Synthesis | Sequential introduction of functional groups via established reactions (e.g., EAS, Sandmeyer, Williamson ether synthesis). | Reliable for producing the target molecule and simple derivatives. |

| Photocatalytic Difluoromethylation | Use of visible light and a photocatalyst to generate difluoromethyl radicals for C-CF₂H bond formation. researchgate.netmdpi.com | Late-stage introduction of the difluoromethoxy group onto complex scaffolds. |

| Late-Stage C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond on a complex molecule. nih.govresearchgate.net | Introduction of additional diversity elements onto the aromatic ring. |

| Transition-Metal Cross-Coupling | Formation of C-C or C-heteroatom bonds using catalysts like palladium or nickel. | Modular synthesis of a wide range of analogues by coupling different building blocks. |

These emerging synthetic strategies, characterized by their mild reaction conditions and broad substrate scope, are poised to play a crucial role in the future synthesis of complex fluorinated aromatic compounds and their derivatives.

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 Difluoromethoxy 2 Nitrobenzene

Reactivity Profiles of the Aryl Bromide Moiety

The aryl bromide moiety in 1-bromo-3-(difluoromethoxy)-2-nitrobenzene is the primary site for a variety of synthetic transformations. Its reactivity is significantly enhanced by the electronic effects of the adjacent nitro and difluoromethoxy groups, making it a versatile precursor in organic synthesis.

Cross-coupling reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the C-Br bond in 1-bromo-3-(difluoromethoxy)-2-nitrobenzene makes it an excellent substrate for such transformations, particularly those catalyzed by transition metals like palladium and nickel.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex molecular architectures. youtube.com For a substrate like 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, these reactions provide efficient pathways to introduce new carbon-based functional groups in place of the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The high versatility, mild reaction conditions, and commercial availability of a wide range of boronic acids make this a preferred method. nih.govfigshare.com The electron-withdrawing groups on the 1-bromo-3-(difluoromethoxy)-2-nitrobenzene substrate facilitate the initial oxidative addition step, often leading to high reaction efficiency. mdpi.comresearchgate.net

Sonogashira Coupling: This method is used to form a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.netsci-hub.se The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netsoton.ac.uk This reaction is highly valued for the synthesis of aryl alkynes, which are important intermediates in the production of pharmaceuticals and functional materials. researchgate.net

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the high toxicity of tin reagents is a significant drawback. libretexts.orgwikipedia.org

| Reaction | Coupling Partner | Typical Catalyst | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Often not required | Toluene, THF |

Nickel-based catalysts have emerged as powerful, cost-effective alternatives to palladium for cross-coupling reactions. nih.gov They exhibit unique reactivity and can catalyze transformations that are challenging for palladium systems. For electron-deficient aryl bromides like 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, nickel catalysis can be highly efficient. rsc.org Nickel-catalyzed reductive cross-coupling methods, for instance, are effective for forming C-C bonds with a variety of partners, including those containing difluoromethyl groups. rsc.orgresearchgate.netscilit.com These reactions often proceed under mild conditions and show broad functional group compatibility. rsc.orgthieme-connect.de

The generally accepted mechanism for palladium- and nickel-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent metal center, typically Pd(0) or Ni(0). thieme-connect.deacs.org This step involves the cleavage of the C-Br bond and the formation of a new organometallic complex, raising the oxidation state of the metal (e.g., to Pd(II) or Ni(II)). libretexts.orgacs.org This is often the rate-determining step, and its facility is highly dependent on the electronic nature of the aryl halide. acs.org The strong electron-withdrawing nitro and difluoromethoxy groups in 1-bromo-3-(difluoromethoxy)-2-nitrobenzene make the aromatic ring electron-poor, thereby accelerating the oxidative addition. mdpi.com

Transmetalation: In this step, the organic group from the coupling partner (e.g., organoboron, organotin, or organozinc reagent) is transferred to the metal center, displacing the halide. libretexts.orgyoutube.com For Suzuki couplings, the base plays a crucial role in activating the organoboron species to facilitate this transfer. youtube.com

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the metal center. libretexts.orgyoutube.com This step forms the desired C-C bond and regenerates the catalytically active low-valent metal species, allowing the cycle to continue. youtube.com

Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can dramatically activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com In 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, the nitro group is ortho to the bromine atom, making the compound a prime candidate for SNAr reactions. semanticscholar.org

The mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the bromine. This addition is facilitated by the electron-deficient nature of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. libretexts.org

This pathway allows for the direct displacement of the bromine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a direct route to highly functionalized nitrobenzene (B124822) derivatives. semanticscholar.org

While ionic pathways like cross-coupling and SNAr are dominant, the C-Br bond can also undergo homolytic cleavage to form an aryl radical. This can be initiated under specific conditions, such as photolysis (light irradiation) or in the presence of radical initiators. youtube.com Recent studies have shown that even palladium-catalyzed reactions can proceed through radical intermediates under photoactivation. nih.gov In such cases, a photoexcited Pd(0) species can interact with the aryl halide via single-electron transfer (SET) or halogen atom transfer (XAT) to generate an aryl radical. nih.gov This radical can then participate in subsequent bond-forming steps. For 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, the formation of the corresponding aryl radical would open up alternative reaction pathways for functionalization.

Cross-Coupling Reactions

Transformations of the Nitro Group

The nitro group (-NO2) is a versatile functional group in aromatic compounds like 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, serving as a precursor for various other functionalities and significantly influencing the reactivity of the aromatic ring.

Diverse Reduction Pathways (e.g., to anilines, azoxy, azo compounds)

The reduction of the nitro group is one of the most fundamental transformations in organic chemistry, providing access to a range of nitrogen-containing compounds. numberanalytics.com The specific product obtained from the reduction of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene depends heavily on the choice of reducing agent and reaction conditions. wikipedia.org

The most common transformation is the complete reduction of the nitro group to an aniline (B41778) (amino group). This is a crucial step in the synthesis of many pharmaceuticals, dyes, and agrochemicals. numberanalytics.com The generally accepted mechanism for this reduction, first proposed by Haber, involves intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org The reaction can proceed through a direct pathway via the hydroxylamine (B1172632) or an indirect pathway involving condensation reactions to form bimolecular products like azoxy and azo compounds, which can be further reduced to the aniline. rsc.orgmdpi.com

A variety of methods can be employed for this transformation:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst. numberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. numberanalytics.comwikipedia.org This method is generally efficient and clean, but the conditions (pressure and temperature) may need to be optimized.

Metal-Based Reductions: Historically, metals in acidic media have been used extensively. numberanalytics.com Reagents such as iron in acetic or hydrochloric acid, tin (Sn), or tin(II) chloride (SnCl2) are effective for converting nitroaromatics to anilines. wikipedia.org These methods are robust but can generate significant metal waste. rsc.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, often in the presence of a catalyst like Raney nickel or Pd/C. mdpi.com

Electrochemical Reduction: This technique involves the transfer of electrons to the nitro group in an electrochemical cell, offering high selectivity under mild conditions. numberanalytics.com

Depending on the conditions, the reduction can be stopped at intermediate stages. For instance, milder reducing agents or controlled conditions can yield N-phenylhydroxylamine derivatives. mdpi.com Bimolecular reduction products, such as azoxy and azo compounds, can be formed, particularly when using reagents like metal hydrides or under basic conditions. wikipedia.org

| Reduction Method | Typical Reagents | Primary Product(s) | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Aniline | Widely used, efficient, clean. numberanalytics.comwikipedia.org |

| Metal in Acid | Fe/HCl, Sn/HCl, SnCl₂ | Aniline | Classic method, robust but less environmentally friendly. numberanalytics.comwikipedia.org |

| Controlled Reduction | Zn/NH₄Cl, Electrolytic reduction | Hydroxylamine | Requires specific, milder conditions. wikipedia.orgmdpi.com |

| Bimolecular Reduction | Metal hydrides (e.g., LiAlH₄), Na₂S₂O₄ | Azo, Azoxy compounds | Less common for aniline synthesis; these are often intermediates. wikipedia.org |

Influence of the Nitro Group on Aromatic Electrophilicity and Nucleophilicity

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. numberanalytics.com Its presence on the benzene (B151609) ring of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene has a profound impact on the ring's electronic properties and reactivity.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) . numberanalytics.com By strongly withdrawing electron density through both inductive and resonance effects, it makes the ring electron-deficient and therefore less attractive to incoming electrophiles. Any electrophilic substitution would be directed primarily to the meta position relative to the nitro group (C5). However, the combined deactivating effects of the nitro, bromo, and difluoromethoxy groups make such reactions challenging.

Conversely, the strong electron-withdrawing nature of the nitro group significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) . numberanalytics.com This reaction is facilitated in electron-poor aromatic systems. The nitro group is particularly effective at stabilizing the negative charge of the intermediate Meisenheimer complex, especially when it is positioned ortho or para to the leaving group. In 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, the bromine atom is ortho to the nitro group, making it a potential leaving group for an SNAr reaction. A strong nucleophile could attack the carbon bearing the bromine, with the nitro group stabilizing the resulting intermediate, leading to the displacement of the bromide ion.

Chemical Behavior of the Difluoromethoxy Substituent

The difluoromethoxy group (-OCF2H) is a unique substituent that imparts specific electronic and physicochemical properties to the aromatic ring, influencing its stability and reactivity.

Stability and Potential for Further Functionalization or Cleavage

The difluoromethoxy group is generally considered to be chemically and metabolically stable. nih.gov The presence of two fluorine atoms strengthens the C-F bonds and the C-O bond, making the group resistant to cleavage under many standard reaction conditions. researchgate.net This stability is a key reason for its increasing use in medicinal chemistry, as it can enhance the metabolic profile of drug candidates. nih.gov

However, the stability is not absolute. Under harsh nucleophilic conditions, particularly in highly activated aromatic systems, the difluoromethoxy group can act as a "pseudohalogen" and be displaced by a strong nucleophile. researchgate.net For example, studies on nitro-substituted aromatics have shown that the -OCF2H group can be replaced by an amino group when treated with aqueous ammonia (B1221849) at high temperatures and pressures. researchgate.net In such cases, its reactivity is reported to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. researchgate.net Therefore, in 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, while the bromine is the more likely leaving group in an SNAr reaction, the potential for cleavage of the difluoromethoxy group under forcing conditions cannot be entirely ruled out.

Electronic Effects on Aromatic Ring Reactivity and Substituent Directing Properties

The difluoromethoxy group is a moderately electron-withdrawing substituent. Its electronic influence is a combination of a strong inductive effect (-I) from the electronegative fluorine atoms and a weaker, opposing resonance effect (+R) from the oxygen lone pair. nuph.edu.ua

As a result of its net electron-withdrawing character, the -OCF2H group deactivates the aromatic ring towards electrophilic substitution. However, like other alkoxy groups, the resonance effect from the oxygen lone pair directs incoming electrophiles to the ortho and para positions. In the context of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, the directing effects of the three substituents would be as follows:

-NO2 (at C2): Strongly deactivating, meta-directing (to C4, C6).

-Br (at C1): Deactivating, ortho-, para-directing (to C2, C4, C6).

-OCF2H (at C3): Deactivating, ortho-, para-directing (to C2, C4, C6).

The outcome of an electrophilic substitution would depend on the reaction conditions, but the C4 and C6 positions are the most activated (or least deactivated) due to the converging directing effects of the bromo and difluoromethoxy groups.

Multi-functional Group Transformations and Cascade Reactions

The presence of three distinct functional groups—bromo, nitro, and difluoromethoxy—on the same aromatic ring allows for the possibility of sequential or cascade reactions, where the transformation of one group sets the stage for a subsequent reaction. Given the lack of specific literature on 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, potential transformations can be predicted based on the known reactivity of each substituent.

A plausible reaction sequence could begin with the reduction of the nitro group to an aniline, forming 2-Bromo-6-(difluoromethoxy)aniline. This transformation dramatically alters the electronic nature of the ring; the amino group is a strong activating, ortho-, para-director. This newly formed aniline could then undergo a variety of subsequent reactions:

Intramolecular Cyclization: The resulting aniline could potentially undergo cyclization reactions if a suitable reaction partner is introduced, or if subsequent transformations on another substituent enable it.

Further Substitution: The activated ring of the aniline derivative would be much more susceptible to electrophilic aromatic substitution than the starting material.

Diazotization: The amino group can be converted into a diazonium salt, which is an excellent leaving group and a versatile intermediate for introducing a wide range of other functional groups (e.g., -H, -OH, -CN, halogens via Sandmeyer reaction).

Another potential pathway involves an initial nucleophilic aromatic substitution. As discussed, the bromine at C1 is activated for displacement by the ortho-nitro group. A nucleophile (e.g., an alkoxide, amine, or thiol) could replace the bromine. The product of this reaction would retain the nitro and difluoromethoxy groups, which could then be subjected to further transformations, such as reduction of the nitro group.

These examples highlight the potential for 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene to serve as a versatile building block in multi-step syntheses, where the reactivity of each functional group can be harnessed in a controlled, sequential manner.

Chemo-, Regio-, and Diastereoselective Aspects of Reactions

The substitution pattern of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene—with substituents at the 1, 2, and 3 positions—creates a unique electronic and steric environment that influences the selectivity of its reactions.

Chemo-, Regio-, and Diastereoselective Aspects of Reactions Involving 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene

| Reaction Type | Reagents and Conditions | Major Product(s) | Observations on Selectivity |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂NH) | 1-Nu-3-(difluoromethoxy)-2-nitrobenzene | The bromine atom is selectively displaced over other substituents. The strong electron-withdrawing nitro group at the ortho position activates the C-Br bond towards nucleophilic attack. |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 1-R-3-(difluoromethoxy)-2-nitrobenzene | The reaction is highly chemoselective for the C-Br bond, leaving the C-F and C-N bonds of the other substituents intact. Regioselectivity is determined by the position of the bromine atom. |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 1-(R₂N)-3-(difluoromethoxy)-2-nitrobenzene | Similar to Suzuki coupling, this reaction selectively targets the C-Br bond for C-N bond formation. |

| Reduction of Nitro Group | Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | 2-bromo-6-(difluoromethoxy)aniline | The nitro group is chemoselectively reduced without affecting the bromo or difluoromethoxy groups under appropriate conditions. |

This table presents illustrative examples of expected reactions and selectivities based on the known reactivity of similarly substituted aromatic compounds.

One of the primary modes of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards attack by nucleophiles. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate. The reaction is expected to be highly regioselective, with the nucleophile exclusively displacing the bromide ion. The difluoromethoxy group, while electron-withdrawing, is a weaker activating group for SNAr compared to the nitro group and is not positioned to effectively stabilize the intermediate through resonance.

In the realm of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromine atom serves as a versatile handle. These reactions are expected to proceed with high chemoselectivity, targeting the C-Br bond for C-C or C-N bond formation, respectively. The nitro and difluoromethoxy groups are generally stable under these conditions. The regioselectivity is inherently controlled by the position of the bromine atom on the aromatic ring.

Furthermore, the reduction of the nitro group offers another avenue for selective transformation. This can typically be achieved using reagents like iron in acidic media or through catalytic hydrogenation. Such a transformation would yield 2-bromo-6-(difluoromethoxy)aniline, a valuable intermediate for further functionalization, for instance, through diazotization followed by Sandmeyer-type reactions. The chemoselectivity of this reduction is crucial, as over-reduction or harsh conditions could potentially affect the other substituents.

Comprehensive Mechanistic Studies of Transformation Pathways

A deeper understanding of the reactivity of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene can be gained by examining the mechanisms of its key transformations.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group through resonance.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

The regioselectivity for attack at the C1 position is driven by the powerful electron-withdrawing nature of the adjacent nitro group, which provides significant stabilization to the Meisenheimer intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanism:

The catalytic cycle for the Suzuki-Miyaura coupling of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene with an organoboron reagent (R-B(OH)₂) typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate.

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the bromide. This step is usually facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The chemoselectivity for the C-Br bond over other potential reaction sites is a hallmark of this reaction.

Mechanism of Nitro Group Reduction:

Iron metal acts as the reducing agent, transferring electrons to the nitro group.

The acidic medium provides protons for the formation of water molecules from the oxygen atoms of the nitro group.

The reaction proceeds through various intermediates, such as nitroso and hydroxylamine species, before the final amine product is formed.

This reaction is highly chemoselective for the nitro group, leaving the aryl bromide and difluoromethoxy functionalities intact under controlled conditions.

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Difluoromethoxy 2 Nitrobenzene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule and predicting its chemical behavior. For 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, these studies focus on how the interplay between the bromine atom, the difluoromethoxy group, and the nitro group modulates the electronic environment of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. globalresearchonline.net For substituted nitrobenzenes, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31+G(d,p) and 6-311++G(d,p), have been shown to provide reliable predictions of optimized geometric parameters and vibrational frequencies. globalresearchonline.net These calculations are performed on an isolated molecule in the gaseous phase to determine its ground state properties. globalresearchonline.net The selection of the DFT method can be crucial, as different functionals may yield varying results for thermodynamic parameters. rsc.org For instance, studies on the addition of anions to p-substituted nitrobenzenes have shown that while the PBE1PBE functional is a common choice, the results can differ from other functionals like B3LYP and APFD. rsc.org

| Computational Parameter | Typical Value/Method |

| Software | Gaussian |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP, PBE1PBE |

| Basis Set | 6-311++G(d,p) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and electronic transitions. nih.gov For nitroaromatic compounds, the presence of electron-withdrawing groups like the nitro group typically lowers the energy of the LUMO, facilitating electron acceptance. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. rsc.org For substituted benzenes, the MEP can quantitatively reflect the electronic effects of the substituents on the aromatic ring. nih.gov The most negative-valued MEP is often found over the benzene ring and is sensitive to the electron-donating or electron-withdrawing nature of the substituents. acs.org In 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, the strongly electron-withdrawing nitro group is expected to create a region of positive electrostatic potential, while the lone pairs on the oxygen and bromine atoms will contribute to regions of negative potential. nih.gov

| Property | Expected Influence of Substituents |

| HOMO Energy | Lowered by the electron-withdrawing nitro and bromo groups. |

| LUMO Energy | Significantly lowered by the nitro group, enhancing electrophilicity. |

| HOMO-LUMO Gap | Reduced, indicating increased reactivity. |

| Molecular Electrostatic Potential | Positive potential near the nitro group; negative potential near the oxygen of the difluoromethoxy group and the bromine atom. |

The difluoromethoxy group is recognized for its ability to act as a hydrogen bond donor. This is due to the polarization of the C-H bond by the two adjacent fluorine atoms. This property allows the difluoromethoxy group to form hydrogen bonds with suitable acceptor atoms, which can be significant in molecular recognition and crystal packing. Theoretical calculations can be employed to model and quantify the strength of these potential hydrogen bonding interactions in 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene.

Conformational Analysis and Molecular Geometries

The rotation of the difluoromethoxy and nitro groups around their bonds to the benzene ring gives rise to different conformers. Computational methods can be used to perform a systematic scan of the potential energy surface to locate the energy minima corresponding to stable conformers. For substituted benzenes, the planarity of the molecule is often a key factor, with steric hindrance between adjacent groups playing a significant role in determining the preferred conformation.

Computational Elucidation of Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving 1-bromo-3-(difluoromethoxy)-2-nitrobenzene. By modeling the interactions of atoms and molecules, researchers can elucidate reaction mechanisms, characterize transient species, and predict kinetic parameters, offering insights that are often difficult or impossible to obtain through experimental means alone.

Mapping Potential Energy Surfaces

The exploration of a chemical reaction's potential energy surface (PES) is a cornerstone of computational mechanism studies. A PES is a mathematical landscape that describes the energy of a molecule or a system of molecules as a function of its geometry. For reactions involving 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, such as nucleophilic aromatic substitution or reduction of the nitro group, mapping the PES allows for the identification of all possible reaction pathways.

Computational chemists employ various quantum mechanical methods, with Density Functional Theory (DFT) being a popular choice for its balance of accuracy and computational cost, to calculate the energies of different molecular arrangements. ijrti.org By systematically changing the coordinates of the reacting species, a detailed map of the energy landscape can be constructed. This map reveals the reactants, products, and any intermediates or transition states that lie between them. For instance, in a nucleophilic aromatic substitution reaction at the bromine-bearing carbon, the PES would show the energy changes as the nucleophile approaches the aromatic ring, forms a Meisenheimer complex (an intermediate), and subsequently expels the bromide ion. nih.gov

Transition State Characterization and Activation Energy Calculations

Transition states (TS) are critical points on the PES, representing the highest energy barrier along the minimum energy path between reactants and products. The characterization of these transient structures is a key achievement of computational chemistry, as they are typically too short-lived to be observed experimentally. For 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, identifying the geometry of the transition state in a given reaction, for example, the electrophilic bromination of the aromatic ring, provides a snapshot of the bond-breaking and bond-forming processes. rsc.org

Once a transition state is located on the PES, its structure is confirmed by vibrational frequency analysis; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. This value is a crucial determinant of the reaction rate. Computational methods can predict activation energies for various potential reactions of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, thereby allowing for a comparison of the feasibility of different reaction pathways under various conditions. ijrti.org

Reaction Rate Constant Predictions and Kinetic Isotope Effects

With the calculated activation energy, the rate constant (k) of a reaction can be predicted using Transition State Theory (TST). TST provides a framework for relating macroscopic kinetic data to the microscopic properties of the reacting molecules. The Arrhenius equation, k = A * exp(-Ea/RT), is a common representation where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature. Computational software can estimate the pre-exponential factor by considering the vibrational, rotational, and translational partition functions of the reactants and the transition state.

Furthermore, computational studies can predict kinetic isotope effects (KIEs). nih.govrsc.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For example, if a C-H bond is broken in the rate-determining step of a reaction involving 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, replacing that hydrogen with deuterium (B1214612) would likely result in a slower reaction rate, a "primary" KIE. The magnitude of the KIE can be computationally predicted and compared with experimental data to provide strong evidence for a proposed reaction mechanism. youtube.com

Solvent Effects on Electronic Structure and Reactivity through Continuum Solvation Models

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. Continuum solvation models are a computationally efficient way to account for these effects. In these models, the solvent is represented as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. This continuum interacts with the solute, in this case, 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, which is placed in a cavity within the dielectric medium.

The presence of the solvent can stabilize or destabilize the ground state, transition states, and intermediates of a reaction to different extents. For instance, a polar solvent would be expected to stabilize charged species, such as the Meisenheimer complex in a nucleophilic aromatic substitution reaction, more than the neutral reactants. This differential stabilization would lower the activation energy and thus increase the reaction rate. By performing calculations with different continuum solvation models (e.g., Polarizable Continuum Model - PCM), chemists can predict how the reactivity of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene would change in different solvent environments.

Advanced Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, various spectroscopic properties can be calculated to aid in its characterization.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted with a high degree of accuracy using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgacs.orgresearchgate.net These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. Computational frequency calculations can predict the positions and intensities of these bands. researchgate.net For 1-bromo-3-(difluoromethoxy)-2-nitrobenzene, this would allow for the assignment of specific vibrational modes to the observed IR peaks, such as the characteristic stretches of the nitro group and the C-Br and C-F bonds. spectroscopyonline.com

UV-Vis Spectroscopy: The electronic transitions of a molecule, which give rise to its ultraviolet-visible (UV-Vis) spectrum, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insight into the electronic structure of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene.

Table 1: Predicted Spectroscopic Data for 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |

| ¹³C NMR | Chemical Shift (ppm) | 110-160 |

| ¹H NMR | Chemical Shift (ppm) | 7.0-8.5 |

| ¹⁹F NMR | Chemical Shift (ppm) | -80 to -60 |

| IR Spectroscopy | NO₂ Symmetric Stretch (cm⁻¹) | 1340-1360 |

| IR Spectroscopy | NO₂ Asymmetric Stretch (cm⁻¹) | 1520-1540 |

| UV-Vis Spectroscopy | λmax (nm) | 250-350 |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic compounds. Actual values would require specific computational calculations for 1-bromo-3-(difluoromethoxy)-2-nitrobenzene.

Comparison with Structurally Analogous Fluorinated Aromatic Compounds

The introduction of fluorine atoms into an aromatic ring can significantly alter its chemical and physical properties. numberanalytics.com Computational studies allow for a systematic comparison of 1-bromo-3-(difluoromethoxy)-2-nitrobenzene with its structurally analogous compounds to understand the effect of the difluoromethoxy group.

For instance, a computational comparison could be made with 1-bromo-3-methoxy-2-nitrobenzene to elucidate the impact of the fluorine atoms on the methoxy (B1213986) group. The high electronegativity of fluorine in the difluoromethoxy group is expected to have a strong electron-withdrawing inductive effect. nih.gov This would decrease the electron density on the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to its non-fluorinated counterpart. mdpi.com

Furthermore, the electronic properties, such as the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated and compared. nih.gov Such comparisons can provide quantitative insights into how the difluoromethoxy group modulates the reactivity and electronic structure of the aromatic ring in 1-bromo-3-(difluoromethoxy)-2-nitrobenzene relative to other fluorinated and non-fluorinated analogs.

Applications As a Versatile Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Late-Stage Functionalization Strategies for Complex MoleculesThere is no available data on the use of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene in late-stage functionalization strategies.

Further research and publication on the reactivity and synthetic utility of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene are required before a comprehensive article on its applications can be written.

Q & A

Q. What synthetic methodologies are established for preparing 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene, and what conditions optimize yields?

A stepwise approach is typically employed:

- Step 1: Bromination of 3-(difluoromethoxy)benzene derivatives using electrophilic reagents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under radical conditions) .

- Step 2: Nitration via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. The bromine substituent directs nitration to the ortho/para positions, while the electron-withdrawing difluoromethoxy group (-OCF₂H) favors meta substitution, requiring precise temperature control .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired isomer. Yield optimization relies on stoichiometric control of nitrating agents and inert atmospheres to prevent decomposition .

Q. How is this compound characterized spectroscopically, and what key spectral signatures confirm its structure?

- ¹H NMR: Absence of aromatic protons adjacent to the nitro group (due to deshielding) and a singlet for the difluoromethoxy group (-OCF₂H, δ ~6.8–7.2 ppm) .

- ¹⁹F NMR: Two distinct peaks for the -OCF₂H group (δ ~-55 to -60 ppm, split due to coupling with adjacent substituents) .

- MS: Molecular ion peak at m/z 268.97 (C₇H₄BrF₂NO₃) with fragmentation patterns confirming bromine and nitro groups .

- IR: Strong asymmetric stretching of NO₂ (~1520 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential nitro group-related toxicity .

- Storage: In amber glass vials under argon at –20°C to prevent photodegradation and hydrolysis .

- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to avoid releasing toxic fumes (e.g., HBr, NOₓ) .

Advanced Research Questions

Q. How do substituents influence regioselectivity during nitration?

The bromine atom (ortho/para director) competes with the electron-withdrawing -OCF₂H group (meta director). Computational studies (DFT) reveal that nitration favors the ortho position to bromine due to its stronger directing effect, but steric hindrance from -OCF₂H can shift selectivity. Reaction conditions (e.g., excess HNO₃, higher temperatures) may favor para-nitrated byproducts, necessitating careful monitoring via HPLC .

Q. What strategies resolve contradictions in spectral data caused by synthetic byproducts?

- Byproduct Identification: Use 2D NMR (COSY, NOESY) to distinguish between ortho-, meta-, and para-nitro isomers. For example, NOE correlations between -NO₂ and -Br protons confirm positional relationships .

- Chromatographic Separation: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves isomers. MS/MS fragmentation further validates structures .

Q. How does the -OCF₂H group impact stability and reactivity compared to -OCH₃?

The -OCF₂H group’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in nucleophilic substitutions. Kinetic studies show slower reaction rates in Suzuki couplings compared to methoxy analogs. However, its lipophilicity enhances solubility in nonpolar solvents (e.g., toluene), facilitating reactions under milder conditions .

Q. What computational tools predict electronic effects on reactivity?

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, LUMO localization near the bromine atom confirms preferential reactivity in cross-coupling reactions .

- Hammett Plots: Quantify substituent effects on reaction rates using σ⁺ values (-OCF₂H ≈ +0.78 vs. -OCH₃ ≈ -0.27), explaining reduced nucleophilic substitution efficiency .

Q. What challenges arise in differentiating positional isomers, and how are they addressed?

- Analytical Challenges: Overlapping NMR peaks for ortho and meta isomers.

- Solutions: Use ¹³C NMR to resolve carbon chemical shifts. For example, the nitro group’s carbon in the ortho position resonates ~10 ppm downfield compared to meta .

- X-ray Crystallography: Definitive structural confirmation, though limited by crystal growth challenges for nitro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.